2-Aminothiophenol

Descripción general

Descripción

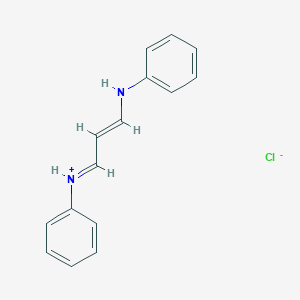

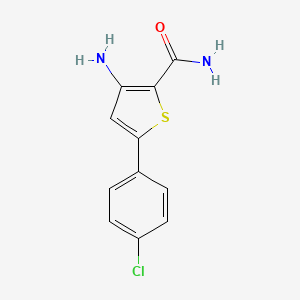

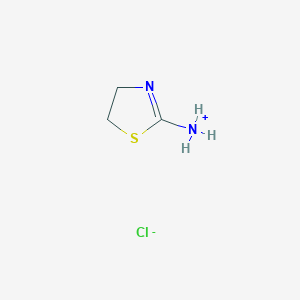

2-Aminothiophenol is an organosulfur compound with the formula C6H4(SH)(NH2). It is a colorless oily solid, although impure samples can be deeply colored. It is soluble in organic solvents and in basic water . 2-Aminothiophenol is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes .

Synthesis Analysis

2-Aminothiophenol can be prepared in two steps, starting with the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole . It can also be obtained by zinc reduction of 2-nitrobenzene sulfonyl chloride . Green methodologies for the synthesis of 2-aminothiophenol have recently focused interest .Molecular Structure Analysis

The molecular formula of 2-Aminothiophenol is C6H7NS, and its molecular weight is 125.19 g/mol . The structure includes a benzene ring with an amino group (NH2) and a thiol group (SH) attached .Chemical Reactions Analysis

2-Aminothiophenol is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes . It has been used in the synthesis of 1,5-benzothiazepines derivatives by reacting with 1,3-diphenylpropenone derivatives and using aluminosilicate solid catalysts .Physical And Chemical Properties Analysis

2-Aminothiophenol is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water . It has a density of 1.2±0.1 g/cm3, a boiling point of 234.9±13.0 °C at 760 mmHg, and a flash point of 79.4±0.0 °C .Aplicaciones Científicas De Investigación

Optoelectronic Devices

2-Aminothiophenol has been used in the creation of highly efficient optoelectronic devices . Specifically, a nanocomposite comprised of MnS-MnO2 was integrated into a polymer matrix, specifically poly (2-amino thiophenol) (P2ATP). This resulted in a unique nanoneedle-shaped structure, significantly enhancing its optical properties . The device is capable of sensing and detecting photons across a wide optical spectrum .

Synthesis of Benzothiazoles

2-Aminothiophenol is a key precursor in the synthesis of 2-substituted benzothiazoles . These compounds exhibit diverse biological activities, including anticonvulsant, antimicrobial, and antioxidant properties, making them valuable in drug discovery .

Catalyst Applications

The unique combination of amine and thiol functional groups present in 2-Aminothiophenol demonstrates a pronounced affinity towards a wide range of heavy metal ions . This makes it well-suited for catalytic applications .

Synthesis of 1,5-Benzothiazepines Derivatives

2-Aminothiophenol has been used in the synthesis of 1,5-benzothiazepines derivatives . This is achieved by reacting with 1,3-diphenylpropenone derivatives and using aluminosilicate solid catalysts .

Synthesis of Benzothiazole

2-Aminothiophenol is also used in the synthesis of benzothiazole . This compound has various applications in the field of medicinal chemistry .

Synthesis of 3-(Benzothiazol-2-yl)coumarin Derivatives

Another application of 2-Aminothiophenol is in the synthesis of 3-(benzothiazol-2-yl)coumarin derivatives . These compounds have potential applications in the pharmaceutical industry .

Mecanismo De Acción

Target of Action

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore . It has been shown to confer biological applications in a variety of areas, including antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . .

Mode of Action

It is known that 2-aminothiophenol is a precursor to benzothiazoles , some of which are bioactive or are commercial dyes . The transformation of 2-Aminothiophenol into these bioactive compounds could explain its various biological effects.

Biochemical Pathways

2-Aminothiophenol is involved in the synthesis of 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions . These compounds are known to confer various biological activities . .

Pharmacokinetics

It is known that 2-aminothiophenol is soluble in organic solvents and in basic water , which could influence its bioavailability.

Action Environment

It is known that the design of new synthetic reactions that meet the principles of green chemistry has been prompted due to pollution and the rising energy demand .

Safety and Hazards

Direcciones Futuras

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . New synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, are being explored . The compound has potential applications in various sectors, including pH sensing, filter permeability control, smart packaging, electrochromic device fabrication, bioimaging, photocatalysis, and HPLC detection systems .

Propiedades

IUPAC Name |

2-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRGVPWCUEOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123198-82-3, 3292-42-0 (hydrochloride) | |

| Record name | Poly(o-aminothiophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051693 | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Aminothiophenol | |

CAS RN |

137-07-5, 40451-21-6 | |

| Record name | 2-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiophenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Aminothiophenol?

A1: 2-Aminothiophenol has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-Aminothiophenol?

A2: 2-Aminothiophenol is commonly characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the compound's functional groups, structure, and electronic properties. []

Q3: What are some applications of 2-Aminothiophenol in material science?

A3: 2-Aminothiophenol is utilized in material science for surface modification of nanoparticles like ZnO. This modification can significantly alter the nanoparticles' optoelectronic properties, making them suitable for applications such as UV lasers. [] It is also used in the fabrication of sensors by forming self-assembled monolayers on gold electrodes. []

Q4: Does 2-Aminothiophenol exhibit any catalytic properties?

A4: While not a catalyst itself, 2-Aminothiophenol plays a crucial role in reactions involving solid acid and base catalysts. For instance, it participates in the one-pot synthesis of 2,3-dihydro-1,5-benzothiazepines, showcasing its potential in multistep reactions facilitated by heterogeneous catalysis. []

Q5: Can you explain the role of 2-Aminothiophenol in benzothiazole synthesis?

A5: 2-Aminothiophenol is a key building block in the synthesis of various heterocyclic compounds, including benzothiazoles. It reacts with aldehydes or carboxylic acids, often in the presence of a catalyst and under specific conditions like microwave irradiation, to yield 2-substituted benzothiazoles. [, ]

Q6: How is computational chemistry employed in research related to 2-Aminothiophenol?

A6: Computational chemistry plays a significant role in understanding the reaction mechanisms involving 2-Aminothiophenol. For example, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of stable phosphorus ylides derived from 2-Aminothiophenol. [] These studies help predict reaction outcomes and optimize reaction conditions.

Q7: How do structural modifications of 2-Aminothiophenol influence its activity?

A7: Structural modifications of 2-Aminothiophenol significantly impact its activity. For example, in the development of SARS-CoV 3CL protease inhibitors, replacing the dimethylamino group of cinanserin (a 2-Aminothiophenol derivative) with electron-withdrawing groups or modifying the thioether chain length drastically altered the inhibitory activity. []

Q8: Are there strategies to improve the stability and bioavailability of 2-Aminothiophenol?

A8: While specific formulation strategies for 2-Aminothiophenol are not extensively discussed in the provided research, general principles like controlling pH, using suitable excipients, and exploring different drug delivery systems could be applied to enhance its stability and bioavailability.

Q9: What are the safety concerns associated with handling 2-Aminothiophenol?

A9: 2-Aminothiophenol is known to cause allergic contact dermatitis through occupational exposure, particularly through inhalation. Proper handling procedures and safety measures, including appropriate personal protective equipment, are crucial to minimize risks. [, ]

Q10: How is 2-Aminothiophenol quantified in different matrices?

A10: Various analytical techniques are employed to quantify 2-Aminothiophenol, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods are crucial for determining the purity of synthesized compounds and detecting trace amounts of potential genotoxic impurities in pharmaceutical substances. [] Electrochemical methods, such as those employing modified electrodes, are also utilized for sensitive detection of 2-Aminothiophenol. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7723424.png)

![4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline](/img/structure/B7723474.png)

![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B7723513.png)

![1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride](/img/structure/B7723519.png)